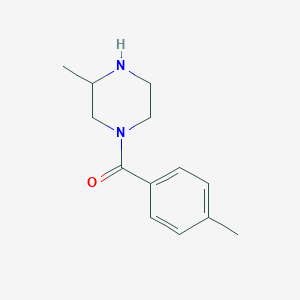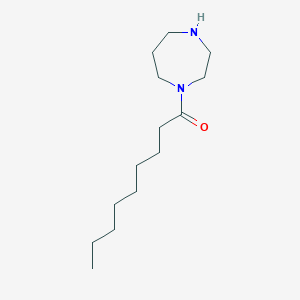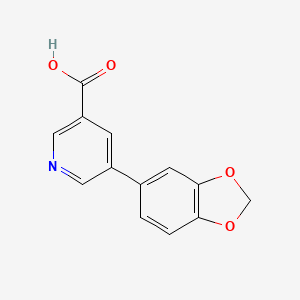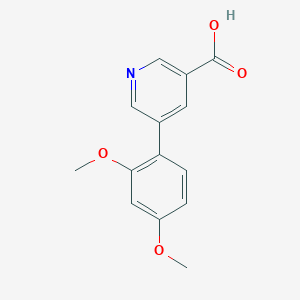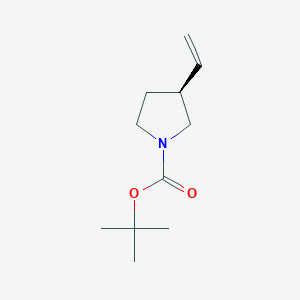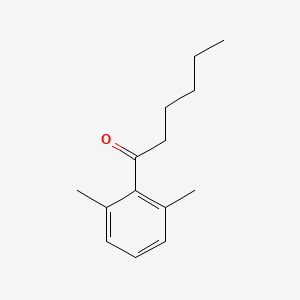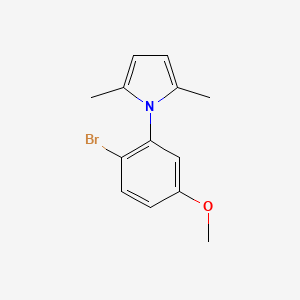
N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide, 95%
Descripción general
Descripción
N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide (95%) is an organic compound containing a sulfonamide group, a chloro-cyano-phenyl group, and a methanesulfonamide group. It is a white solid with a melting point of 175-176°C and a boiling point of 185-186°C. It is soluble in water and alcohols, and is insoluble in ethers. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide (95%) has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of enzymes. It is also used in the synthesis of a variety of organic compounds, including amino acids, peptides, and nucleosides.
Mecanismo De Acción
N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide (95%) acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. It also acts as a catalyst in biochemical reactions by facilitating the formation of new bonds between molecules.
Efectos Bioquímicos Y Fisiológicos
N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of several proteins, including those involved in the regulation of cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide (95%) is a useful reagent for laboratory experiments due to its high purity and solubility in water and alcohols. It is also relatively stable, making it suitable for long-term storage. However, it is toxic and should be handled with care.
Direcciones Futuras
The use of N-(3-Chloro-4-cyano-phenyl)-methanesulfonamide (95%) in scientific research has a variety of potential future directions. It could be used to study the mechanism of action of enzymes, to synthesize more complex organic compounds, and to develop novel inhibitors of enzymes. It could also be used to study the biochemical and physiological effects of the compound on cells and organisms. Additionally, it could be used to develop new catalysts for biochemical reactions, as well as new methods for synthesizing organic compounds.
Propiedades
IUPAC Name |
N-(3-chloro-4-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-14(12,13)11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGYLRBEPTSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyanophenyl)methanesulfonamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


